molecular formula C9H5ClN2O2 B022302 2-Chloro-alpha-nitrocinnamonitrile CAS No. 100908-77-8

2-Chloro-alpha-nitrocinnamonitrile

Cat. No. B022302
M. Wt: 208.6 g/mol
InChI Key: CEOKNMOSMCOCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-alpha-nitrocinnamonitrile, also known as CCN, is a chemical compound that belongs to the family of nitro compounds. It is a white crystalline solid with a molecular formula of C10H6ClN3O2. CCN has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

2-Chloro-alpha-nitrocinnamonitrile is known to have a unique mechanism of action that involves the inhibition of certain enzymes in the body. Specifically, 2-Chloro-alpha-nitrocinnamonitrile has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. This inhibition leads to a decrease in blood pressure and can be used to treat hypertension.

Biochemical And Physiological Effects

2-Chloro-alpha-nitrocinnamonitrile has been shown to have several biochemical and physiological effects on the body. One of the most notable effects is its ability to reduce blood pressure. 2-Chloro-alpha-nitrocinnamonitrile has also been shown to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Chloro-alpha-nitrocinnamonitrile in lab experiments is its unique mechanism of action and potential applications in various fields. However, there are also some limitations to using 2-Chloro-alpha-nitrocinnamonitrile in lab experiments. For example, 2-Chloro-alpha-nitrocinnamonitrile is toxic and can be harmful if not handled properly. Additionally, 2-Chloro-alpha-nitrocinnamonitrile is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 2-Chloro-alpha-nitrocinnamonitrile in scientific research. One potential direction is the development of new drugs that are based on 2-Chloro-alpha-nitrocinnamonitrile. Another direction is the use of 2-Chloro-alpha-nitrocinnamonitrile as a tool for studying the mechanisms of hypertension and other cardiovascular diseases. Additionally, 2-Chloro-alpha-nitrocinnamonitrile may have potential applications in the field of nanotechnology, as it has been shown to have unique optical and electronic properties.

Synthesis Methods

The synthesis of 2-Chloro-alpha-nitrocinnamonitrile can be achieved through several methods. One of the most common methods is the reaction between 2-chlorobenzaldehyde and malononitrile in the presence of ammonium acetate and acetic acid. Another method involves the reaction between 2-chlorobenzaldehyde and potassium cyanide in the presence of ethanol and sodium hydroxide.

Scientific Research Applications

2-Chloro-alpha-nitrocinnamonitrile has been used in various scientific research studies due to its potential applications in different fields. One of the most notable applications of 2-Chloro-alpha-nitrocinnamonitrile is in the synthesis of pharmaceutical compounds. 2-Chloro-alpha-nitrocinnamonitrile has been used as a starting material for the synthesis of various drugs, including antihypertensive agents and antitumor agents.

properties

CAS RN

100908-77-8

Product Name

2-Chloro-alpha-nitrocinnamonitrile

Molecular Formula

C9H5ClN2O2

Molecular Weight

208.6 g/mol

IUPAC Name

(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enenitrile

InChI

InChI=1S/C9H5ClN2O2/c10-9-4-2-1-3-7(9)5-8(6-11)12(13)14/h1-5H/b8-5-

InChI Key

CEOKNMOSMCOCQE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C#N)\[N+](=O)[O-])Cl

SMILES

C1=CC=C(C(=C1)C=C(C#N)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)[N+](=O)[O-])Cl

synonyms

2-Chloro-alpha-nitrocinnamonitrile

Origin of Product

United States

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